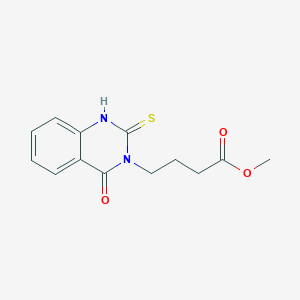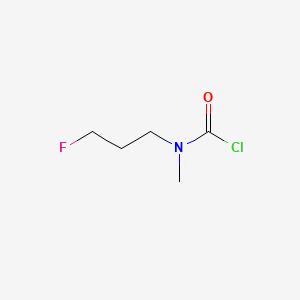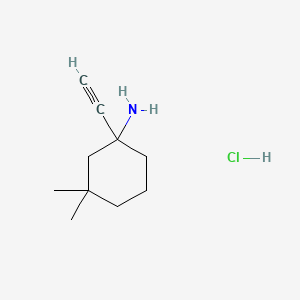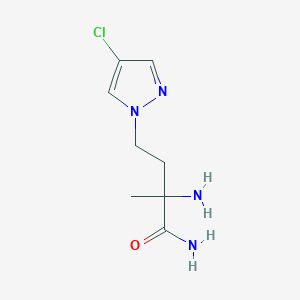
1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine can be synthesized through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, providing pyrazoles under mild conditions . Another method includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles . Additionally, the dehydrogenative coupling of 1,3-diols with arylhydrazines catalyzed by ruthenium complexes can produce pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as the cycloaddition and condensation reactions mentioned above. These methods are favored due to their efficiency, high yields, and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Pyrazoles can undergo substitution reactions, particularly at the nitrogen atoms or the benzyl group.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents can be used to oxidize pyrazoles.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium can reduce pyrazoles.
Substitution: Substitution reactions often involve halides or other electrophiles in the presence of a base.
Major Products
Oxidation: Pyrazolones or other oxidized pyrazole derivatives.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil: A compound with similar structural features and potential biological activities.
6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil: Another related compound with notable biological properties.
Triazoles: Five-membered heterocycles with three nitrogen atoms, known for their diverse biological activities.
Uniqueness
1-(3,5-Dimethylbenzyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylbenzyl group can enhance its interactions with molecular targets, potentially leading to unique applications in various fields.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
1-[(3,5-dimethylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9-5-10(2)7-11(6-9)8-15-4-3-12(13)14-15/h3-7H,8H2,1-2H3,(H2,13,14) |
Clave InChI |
WGSKUOMIFAXRFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CN2C=CC(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)

![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)



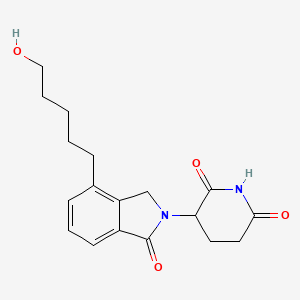
![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)
